molecular formula C5H6O4 B13453237 Ethyl 2,3-dioxopropanoate

Ethyl 2,3-dioxopropanoate

Cat. No.: B13453237
M. Wt: 130.10 g/mol
InChI Key: NOILYMFGMYURKI-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxopropanoate is a versatile reagent prized in organic synthesis for its multifunctional reactive structure, which features two adjacent carbonyl groups. This arrangement makes it a valuable precursor and building block for constructing complex heterocyclic systems and other molecular frameworks. Compounds with analogous dioxo or formyl-oxo structures, such as Ethyl 2-formyl-3-oxopropanoate (a known synonym for this compound), are frequently employed in multi-step synthetic routes to achieve high yields of target molecules . Its high reactivity allows researchers to utilize it in the development of novel pharmaceuticals, agrochemicals, and other fine chemicals. As a critical tool in method development, it enables explorations into new chemical spaces. This product is provided with guaranteed purity and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

ethyl 2,3-dioxopropanoate

InChI

InChI=1S/C5H6O4/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3

InChI Key

NOILYMFGMYURKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Reactivity of Vicinal Tricarbonyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vicinal tricarbonyl compounds, characterized by three contiguous carbonyl groups, represent a class of highly reactive and synthetically versatile intermediates. This technical guide provides an in-depth exploration of the reactivity of vicinal tricarbonyl ester derivatives, a subset of this class with significant applications in organic synthesis and drug development. We will delve into the underlying electronic principles governing their reactivity, examine their characteristic transformations—including nucleophilic additions, hydrate and hemiketal formation, enolization, rearrangements, and cycloaddition reactions—and provide field-proven insights into their practical application. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these potent electrophilic building blocks.

Introduction: The Unique Electronic Landscape of Vicinal Tricarbonyl Ester Derivatives

The defining feature of a vicinal tricarbonyl is the powerful mutual electron-withdrawing effect of the three adjacent carbonyl groups. This creates a highly electron-deficient central carbonyl carbon, rendering it exceptionally electrophilic.[1][2] In ester derivatives, such as dialkyl mesoxalates (e.g., diethyl 2-oxomalonate), this inherent reactivity is modulated by the electronic and steric properties of the ester moieties.

The central carbonyl group is flanked by two ester carbonyls, which are themselves electrophilic. This arrangement leads to a cascade of inductive and resonance effects, resulting in a molecule primed for reaction with a wide range of nucleophiles.[2] A key characteristic of many vicinal tricarbonyl compounds is their existence in equilibrium with a hydrated form, where a molecule of water has added across the central carbonyl.[2][3] The position of this equilibrium is highly dependent on the electronic nature of the substituents.

Core Principle: The Activated Central Carbonyl

The synergy of the three adjacent carbonyl groups is central to the reactivity of these molecules. The two flanking ester groups act as powerful electron-withdrawing groups, significantly increasing the partial positive charge on the central carbonyl carbon and making it a potent electrophile.

G cluster_0 Electronic Effects in a Vicinal Tricarbonyl Ester R1_O R¹-O C1 R1_O->C1 O1 C1->O1 C2 C1->C2 C1->C2 e⁻ withdrawing O2 C2->O2 C3 C2->C3 C3->C2 e⁻ withdrawing O3 C3->O3 O_R2 O-R² C3->O_R2

Caption: Inductive electron withdrawal by flanking ester groups enhances the electrophilicity of the central carbonyl.

Nucleophilic Attack at the Central Carbonyl

The heightened electrophilicity of the central carbonyl carbon makes it the primary site for nucleophilic attack.[3][4] This reaction is a cornerstone of the chemistry of vicinal tricarbonyl esters and proceeds via a tetrahedral intermediate.[3] A wide variety of nucleophiles, including alcohols, amines, thiols, and carbon nucleophiles, readily participate in this transformation.

Causality in Experimental Design

When designing reactions involving nucleophilic addition to vicinal tricarbonyl esters, the choice of solvent and temperature is critical. Protic solvents can compete with the intended nucleophile, and in the case of water, lead to the formation of the hydrate. Therefore, anhydrous conditions are often preferred for reactions with other nucleophiles. The high reactivity of the substrate often allows for mild reaction conditions, including low temperatures, which can help to minimize side reactions.

Representative Experimental Protocol: Addition of an Amine

This protocol describes the reaction of diethyl 2-oxomalonate with a primary amine to form an N,O-acetal, a common intermediate in the synthesis of more complex heterocyclic structures.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of diethyl 2-oxomalonate (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N,O-acetal.

Workflow for Nucleophilic Addition

G Start Start: Diethyl 2-oxomalonate & Primary Amine Step1 Dissolve in Anhydrous DCM under N₂ Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Amine Dropwise Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Quench with aq. NH₄Cl Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry, Filter, Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Product: N,O-Acetal Step8->End

Caption: A typical experimental workflow for the nucleophilic addition of an amine to a vicinal tricarbonyl ester.

Hydrate and Hemiketal Formation: A Reversible Equilibrium

In the presence of water or alcohols, vicinal tricarbonyl esters can exist in a dynamic equilibrium with the corresponding hydrates (gem-diols) or hemiketals.[2][3] This is a direct consequence of the high electrophilicity of the central carbonyl. The stability of the hydrate or hemiketal is influenced by both steric and electronic factors. For instance, dehydroascorbic acid, a biologically relevant vicinal tricarbonyl, exists predominantly as a hydrated hemiketal in aqueous solution.

The formation of these adducts is a crucial consideration in both the storage and reaction of these compounds. In some synthetic applications, the hydrate can be the desired product, while in others, its formation can inhibit the desired reaction.

Equilibrium of Hydrate Formation

G Tricarbonyl Vicinal Tricarbonyl Ester Hydrate Hydrate (gem-diol) Tricarbonyl->Hydrate + H₂O

Caption: The reversible equilibrium between the vicinal tricarbonyl ester and its hydrate.

Enolization and Enolate Chemistry

While the central carbonyl is highly electrophilic, the presence of α-hydrogens on substituents attached to the terminal carbonyls allows for enolization. The acidity of these protons is significantly enhanced by the presence of the three carbonyl groups. This opens up a rich area of reactivity involving enol and enolate intermediates.

Under basic conditions, deprotonation can occur to form an enolate, which can then act as a nucleophile in subsequent reactions, such as aldol condensations or alkylations. The choice of base and reaction conditions can influence the regioselectivity of enolate formation.

Rearrangement Reactions: The Benzilic Acid Rearrangement

Vicinal dicarbonyl compounds are well-known to undergo the benzilic acid rearrangement in the presence of a strong base to form α-hydroxy carboxylic acids.[6][7] This reaction can be extended to vicinal tricarbonyl systems, although the presence of the third carbonyl can lead to more complex reaction pathways.

The mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, followed by a 1,2-migration of an adjacent group to the neighboring carbonyl.[8][9] In the case of a vicinal tricarbonyl ester, the reaction can be initiated at either of the ketone carbonyls, and the migrating group can be an alkyl, aryl, or even an ester group, leading to a variety of rearranged products.

Mechanism of the Benzilic Acid Rearrangement

G Start Vicinal Tricarbonyl Step1 Nucleophilic attack by OH⁻ on a carbonyl group Start->Step1 Step2 Formation of a tetrahedral intermediate Step1->Step2 Step3 1,2-migration of an R group Step2->Step3 Step4 Formation of a rearranged carboxylate Step3->Step4 Step5 Protonation Step4->Step5 End α-hydroxy carboxylic acid derivative Step5->End

Caption: A simplified mechanistic pathway for the benzilic acid rearrangement of a vicinal tricarbonyl compound.

Cycloaddition Reactions

The electron-deficient nature of the central carbonyl group in vicinal tricarbonyl esters makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions. These reactions provide a powerful tool for the construction of complex cyclic and heterocyclic systems with high stereocontrol. The high reactivity of the tricarbonyl system often allows these cycloadditions to proceed under mild conditions.

Applications in Drug Development and Bioactive Molecule Synthesis

The unique reactivity of vicinal tricarbonyl ester derivatives has made them valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2][5] Their ability to react with a wide range of nucleophiles allows for the rapid construction of diverse molecular scaffolds.

For example, the reaction of vicinal tricarbonyls with dinucleophiles, such as 1,2-diamines, can lead to the formation of important heterocyclic cores, like quinoxalines, which are present in many biologically active compounds.[5] Furthermore, the incorporation of the vicinal tricarbonyl motif itself into a molecule can impart specific biological activities, often through covalent interactions with biological targets.[] The rational design of molecules containing this functionality is an active area of research in medicinal chemistry.[11][12]

Table 1: Representative Reactions and Yields of Diethyl 2-Oxomalonate
Nucleophile/ReagentReaction TypeProduct TypeTypical Yield (%)Reference
BenzylamineNucleophilic AdditionN,O-Acetal>90[5]
WaterHydrationgem-diolEquilibrium[2]
o-PhenylenediamineCondensation/CyclizationQuinoxaline derivative85-95[5]
Grignard Reagent (R-MgBr)Nucleophilic Additionα-hydroxy-α-substituted malonate60-80N/A
Wittig Reagent (Ph₃P=CHR)Wittig Reactionα,β-unsaturated ester50-70N/A

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Conclusion

Vicinal tricarbonyl ester derivatives are a class of exceptionally reactive and versatile synthetic intermediates. Their chemistry is dominated by the highly electrophilic nature of the central carbonyl group, which readily undergoes nucleophilic attack and exists in equilibrium with hydrated and hemiketal forms. The ability to undergo enolization, rearrangements, and cycloaddition reactions further expands their synthetic utility. These compounds have proven to be valuable tools in the construction of complex molecules, including those with significant biological activity, and their continued exploration is expected to lead to new innovations in organic synthesis and drug discovery.

References

  • Wasserman, H. H., & Parr, J. (2004). The chemistry of vicinal tricarbonyls and related systems. Accounts of Chemical Research, 37(9), 687-701. [Link]

  • Wasserman, H. H., Parr, J., & Baldino, C. M. (2006). Vicinal tricarbonyls and cyano analogs as electrophilic participants in forming pharmacophoric templates for drug discovery. Current opinion in drug discovery & development, 9(6), 670-699. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. In Organic Chemistry. [Link]

  • ResearchGate. (2022). Diethyl Mesoxalate, A Representative Tricarbonyl Compound – A Useful Synthetic Tool Possessing Diverse Reactivities. [Link]

  • Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • YouTube. (2020). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. [Link]

  • Liu, Y., Zhang, Z., Wan, Y., Zhang, G., Li, Z., Bi, J., ... & Liu, Q. (2017). Oxidation of β-ketoamides: the synthesis of vicinal tricarbonyl amides. The Journal of organic chemistry, 82(7), 3901-3907. [Link]

  • Wikipedia. (n.d.). Benzilic acid rearrangement. [Link]

  • Royal Society of Chemistry. (n.d.). Benzilic Acid Rearrangement. [Link]

  • YouTube. (2022). Benzilic acid rearrangement. [Link]

  • YouTube. (2026). Benzilic Rearrangement Mechanism. [Link]

  • Trost, B. M., & Toste, F. D. (2005). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 127(9), 2844-2845. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Medicinal Chemistry In The Path Of Drug Discovery. [Link]

  • University of Babylon. (n.d.). The benzilic acid rearrangement. [Link]

  • YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

  • PubMed Central (PMC). (2023). Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis. [Link]

  • Trost, B. M., & Toste, F. D. (2005). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 127(9), 2844-2845. [Link]

  • ACS Figshare. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. [Link]

  • ResearchGate. (2025). Catalytic Asymmetric Synthesis of Vicinal Chiral Carbonyl Bioisosteres. [Link]

  • ScienceDirect. (2021). Drug design principles - Stereoelectronics. [Link]

  • MDPI. (n.d.). Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. [Link]

  • PubMed Central (PMC). (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

  • YouTube. (2021). BP601-Medicinal Chemistry III - Unit V - Introduction to drug design. [Link]

  • PubMed Central (PMC). (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

Sources

Technical Guide: Stability of 2,3-Dioxo Esters in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, reactivity, and handling of 2,3-dioxo esters (vicinal tricarbonyl systems) in organic solvents.

Part 1: Executive Summary

2,3-dioxo esters (also known as


-diketo esters or vicinal tricarbonyls) represent a class of highly electrophilic synthons used in the synthesis of heterocycles (e.g., quinoxalines, triazines) and as precursors for amino acids. Their structure, characterized by three adjacent carbonyl groups, creates a unique "super-electrophilic" center at the C2 position.

The Core Stability Challenge: Unlike standard esters or ketones, 2,3-dioxo esters are thermodynamically unstable in the presence of even trace nucleophiles. In "inert" organic solvents, their stability is dictated not just by temperature, but by moisture content , solvent polarity , and protic impurities . They do not merely degrade; they equilibrate with hydrates and hemiacetals, complicating analytical quantification and reaction stoichiometry.

Part 2: Chemical Nature & Mechanisms of Instability

The Vicinal Tricarbonyl System

The defining feature of a 2,3-dioxo ester (e.g., Ethyl 2,3-dioxobutyrate) is the contiguous arrangement of three carbonyl dipoles.



  • C2 Hotspot: The central carbonyl (C2) is flanked by two electron-withdrawing groups (the C3 ketone and the C1 ester). This makes C2 exceptionally electron-deficient and the primary site for nucleophilic attack.

  • Dipole Repulsion: The parallel alignment of three dipoles creates significant electrostatic repulsion, which is relieved upon hydration or nucleophilic addition, driving the equilibrium toward the adduct form.

Dominant Instability Pathways
A. Hydration and Hemiacetal Formation (Reversible)

In the presence of water (even atmospheric moisture) or alcohols, the C2 carbonyl rapidly undergoes addition to form a gem-diol (hydrate) or hemiacetal .

  • Mechanism: Nucleophilic attack of

    
     or 
    
    
    
    at C2.
  • Impact: This is often a "silent" degradation. The compound appears pure by TLC but shows complex peaks in NMR (broad singlets, shift changes). In synthesis, the hydrate is less reactive toward weak nucleophiles, potentially stalling reactions.

B. Enolization (Tautomerism)

If the R-group at C3 has


-protons (e.g., 

), keto-enol tautomerism occurs.
  • Solvent Effect: Polar solvents (DMSO, DMF) stabilize the enol form via H-bonding. Non-polar solvents (Toluene,

    
    ) favor the tri-keto form.
    
  • Consequence: The enol form is nucleophilic at C3, leading to potential self-condensation or dimerization.

C. Oxidative Decarboxylation (Irreversible)

In the presence of oxidants (peroxides in ethers) or under basic hydrolysis conditions:

  • Hydrolysis of the ester to the free acid (

    
    ).
    
  • Rapid decarboxylation of the

    
    -keto acid to an 
    
    
    
    -diketone (
    
    
    ) or aldehyde, often accompanied by gas evolution (
    
    
    ).
Visualization of Degradation Pathways

DegradationPathways TriKeto 2,3-Dioxo Ester (Active Tri-Keto Form) Hydrate Gem-Diol (Hydrate) (Stable, Less Reactive) TriKeto->Hydrate + H2O (Fast) Hemiacetal Hemiacetal (In Alcohol Solvents) TriKeto->Hemiacetal + ROH Enol Enol Tautomer (Nucleophilic at C3) TriKeto->Enol Keto-Enol Eq. (Polar Solvents) Acid 2,3-Dioxo Acid TriKeto->Acid Hydrolysis (H+ or OH-) Hydrate->TriKeto - H2O (Heat/Vac) Degradation Decarboxylation Products (CO2 + Aldehyde/Diketone) Acid->Degradation - CO2 (Irreversible)

Figure 1: Mechanistic pathways governing the stability of 2,3-dioxo esters in solution.

Part 3: Solvent Compatibility Guide

The choice of solvent is the single most critical factor in maintaining the integrity of 2,3-dioxo esters.

Solvent ClassExamplesCompatibility RatingTechnical Insight
Hydrocarbons Toluene, Hexane, CyclohexaneHigh Preferred Storage Media. Non-polar nature suppresses enolization and prevents hydration (if dry). Low solubility of water in these solvents protects the C2 carbonyl.
Chlorinated DCM, Chloroform, DCEModerate Generally stable, but commercial

often contains ethanol as a stabilizer, which will form hemiacetals. Must use amylene-stabilized or freshly distilled.
Ethers THF, Diethyl Ether, MTBELow to Moderate Risk of Peroxides. Ethers are hygroscopic. Wet THF rapidly hydrates the ester. Peroxides can initiate oxidative cleavage of the C-C bonds.
Polar Aprotic DMSO, DMF, DMAc, NMPLow High Risk. These solvents are hygroscopic and Lewis basic. They stabilize the enol form and can facilitate hydrolysis even with trace water. DMSO can act as an oxidant under certain conditions.
Protic Methanol, Ethanol, IsopropanolIncompatible Do Not Use. Immediate equilibrium with hemiacetals occurs. While reversible, this changes the effective concentration of the electrophile.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of your specific 2,3-dioxo ester, do not rely on visual inspection. Use this self-validating NMR protocol.

Protocol 1: The "Wet Solvent" Stress Test (NMR)

Objective: Determine the susceptibility of the C2 carbonyl to hydration and enolization in the target reaction solvent.

Materials:

  • Target 2,3-dioxo ester (approx. 20 mg)

  • Deuterated Solvent A:

    
     (Control, dried over molecular sieves)
    
  • Deuterated Solvent B: Target Solvent (e.g., DMSO-

    
    , THF-
    
    
    
    )
  • 
     spike
    

Workflow:

  • Baseline Scan: Dissolve 10 mg ester in dry ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Acquire 
    
    
    
    and
    
    
    NMR.
    • Checkpoint: Look for the C2 ketone signal in

      
       NMR (typically >180 ppm).
      
  • Solvent Challenge: Dissolve 10 mg ester in Target Solvent B. Acquire spectra immediately (

    
    ).
    
  • Hydration Spike: Add 1

    
    L of 
    
    
    
    to the tube from Step 2. Shake vigorously.
  • Monitoring: Acquire spectra at

    
     min and 
    
    
    
    hour.

Interpretation:

  • Stable: Spectra remain identical to Baseline.

  • Hydrated: Disappearance/shifting of the C2 ketone peak (~180 ppm) and appearance of a gem-diol carbon signal (~90-95 ppm).

  • Enolized: Appearance of vinyl protons or significant shift in

    
    -proton integration.
    
Protocol 2: Purification and Storage

Objective: Recover active tri-keto form from hydrated stocks.

  • Dissolution: Dissolve the crude/hydrated ester in Toluene.

  • Azeotropic Drying: Reflux with a Dean-Stark trap or use a rotary evaporator with a toluene chaser (3x) to physically remove water and shift the equilibrium back to the tri-keto form.

  • Storage: Store under Argon at -20°C. Add activated 4Å molecular sieves to the vial to scavenge intruding moisture.

Part 5: References

  • Wasserman, H. H., & Parr, J. (2004).[1] The Chemistry of Vicinal Tricarbonyls and Related Systems. Accounts of Chemical Research, 37(9), 687-701.[1] Link

  • Rubin, M. B. (1975). Vicinal Polycarbonyl Compounds. Chemical Reviews, 75(2), 177-202. Link

  • Slepukhin, P. A., et al. (2020). Tautomerism of 2,3-dioxo esters in solution. Journal of Structural Chemistry. (General reference for tautomeric equilibria in dicarbonyls).

  • Gao, P., et al. (2006).[1] Total Synthesis of Indole Alkaloid (±)-Subincanadine F via SmI2-Mediated Ring Opening.[1] The Journal of Organic Chemistry, 71(25), 9495-9498.[1] (Demonstrates reactivity of vicinal tricarbonyls). Link[1]

Appendix: Decision Logic for Solvent Selection

SolventSelection Start Select Solvent for 2,3-Dioxo Ester IsProtic Is the solvent Protic? (MeOH, EtOH, Water) Start->IsProtic Stop1 STOP: Hemiacetal/Hydrate Formation Guaranteed IsProtic->Stop1 Yes IsPolar Is it Polar Aprotic? (DMSO, DMF) IsProtic->IsPolar No DryCheck Is it strictly anhydrous? IsPolar->DryCheck Yes IsEther Is it an Ether? (THF, Et2O) IsPolar->IsEther No DryCheck->Stop1 No Caution CAUTION: Hygroscopic. Use Sieves. Expect Enolization. DryCheck->Caution Yes PeroxideCheck Peroxide Free? IsEther->PeroxideCheck Yes Safe SAFE: Toluene, DCM, Hexane. (Maintain < 50 ppm H2O) IsEther->Safe No (Hydrocarbon/Chlorinated) PeroxideCheck->Stop1 No PeroxideCheck->Safe Yes

Figure 2: Decision tree for solvent selection to ensure stability of vicinal tricarbonyls.

Sources

Ethyl 2,3-dioxopropanoate supplier and purity specifications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It bypasses generic definitions to focus on the critical handling, sourcing, and validation of Ethyl 2,3-dioxopropanoate , a highly reactive and often misidentified heterocyclic building block.

CAS: 201595-00-8 | Formula:


 | Role:  C3-Unsubstituted Quinoxaline Precursor[1][2][3]

Executive Summary: The "Orphan" Building Block

In the landscape of heterocyclic synthesis, Ethyl 2,3-dioxopropanoate occupies a critical but often confused niche. Unlike its stable cousin Ethyl pyruvate (Ethyl 2-oxopropanoate) or the methyl-bearing Ethyl 2,3-dioxobutyrate , this molecule (


) provides the unique ability to synthesize quinoxaline-2-carboxylate  derivatives without a substituent at the C3 position.[1][2][3]

This structural vacancy is pivotal for Structure-Activity Relationship (SAR) campaigns, allowing researchers to install nucleophiles at C3 later or maintain a low steric profile. However, its high reactivity (aldehyde + ketone + ester adjacent) makes it prone to polymerization and hydration, creating significant challenges in sourcing and quality control.

Chemical Identity & The Purity Paradox

Before procuring this reagent, the "Identity Crisis" must be resolved. Commercial catalogs often index this compound incorrectly due to nomenclature overlaps.[2][3]

FeatureEthyl 2,3-dioxopropanoate (Target)Ethyl 2,3-dioxobutyrate (Common Analog)Ethyl Pyruvate (Common Error)
CAS 201595-00-8 609-41-6 / 15965-30-7617-35-6
Structure



Carbon Count 5 Carbons (Propanoate backbone + Ethyl)6 Carbons5 Carbons
Stability Low (Polymerizes/Hydrates)ModerateHigh
Appearance Deep Yellow/Orange OilYellow LiquidColorless/Pale Yellow Liquid
The Stability-Purity Trade-off

You cannot expect 99% purity for this compound as you would with stable esters.[1][2][3]

  • Commercial Grade: Typically 90-95% .[1][2][3]

  • Primary Impurities:

    • Hydrates: The aldehyde carbonyl rapidly forms a gem-diol in the presence of moisture.[1][2][3]

    • Oligomers: Aldol-like self-condensation products.[1][2][3]

    • Hydrolysis Products: Ethanol and 2,3-dioxopropanoic acid (which decarboxylates).[2][3]

Supply Chain & Sourcing Strategy

Due to its instability, this compound is rarely held in "Global Stock" by generalist vendors (e.g., Sigma, Fisher) for immediate dispatch. It is typically a Make-to-Order or Cold-Chain Specialty item.[1][2][3]

Recommended Supplier Specifications

When issuing a Request for Quote (RFQ), mandate the following:

  • Cold Chain Logistics: Shipment must be on Dry Ice .[1][2][3] Blue ice is insufficient for international transit.[2][3]

  • Inert Packaging: Anhydrous packaging under Argon/Nitrogen is non-negotiable.

Verified Suppliers (Specialty Focus):

  • BLD Pharm: Catalog #BD01804750 (Often lists as custom synthesis).[2][3]

  • Matrix Fine Chemicals: Specialty keto-ester focus.[1][2][3]

  • Custom Synthesis Houses: For GMP campaigns, synthesize in situ or contract a fresh batch.

Quality Control: A Self-Validating Protocol

Standard HPLC/GC methods often degrade this molecule during analysis due to column heat or mobile phase pH.[1][2][3] NMR is the only definitive validation method.

Protocol: 1H-NMR Purity Assessment
  • Solvent:

    
     (Dry, neutralized with 
    
    
    
    if acidic) or
    
    
    (if hydrate is suspected).[2][3]
  • Internal Standard: Dimethyl sulfone (stable, distinct singlet at 3.0 ppm).

Diagnostic Signals:

  • Aldehyde Proton (

    
    ):  Look for a singlet or broad peak at 9.0 – 10.0 ppm .[2][3]
    
  • Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).[2]

  • Absence of Methyl Ketone: Ensure NO singlet exists at ~2.4 ppm (would indicate the butyrate analog).

Diagram: QC Decision Tree

QC_Workflow Start Sample Receipt (Yellow Oil) Visual Visual Inspection: Is it solid or liquid? Start->Visual Solid Solid/Gummy: Polymerized or Hydrated Visual->Solid Viscous/Solid Liquid Liquid: Proceed to NMR Visual->Liquid Mobile Oil NMR 1H-NMR (CDCl3) Check 9-10 ppm region Liquid->NMR Decision Aldehyde Peak Present? NMR->Decision Pass PASS: Use immediately Decision->Pass Yes (>90%) Fail FAIL: Recalculate Stoichiometry or Redistill Decision->Fail No / Broad mess

Figure 1: Quality Control Decision Matrix for unstable keto-esters. Note that "Solid" samples often indicate irreversible polymerization.[2][3]

Application: Quinoxaline Synthesis

The primary utility of Ethyl 2,3-dioxopropanoate is the regio-controlled synthesis of quinoxaline-2-carboxylates.[1][2][3]

The "In Situ" Advantage

Because the isolated reagent is unstable, the most robust protocol involves generating the reactive species in situ or using it immediately upon opening.

Reaction Scheme:

  • Reactants: o-Phenylenediamine (1.0 eq) + Ethyl 2,3-dioxopropanoate (1.1 eq).[1][2][3]

  • Solvent: Ethanol or Methanol (Anhydrous).[2][3]

  • Conditions: 0°C to Room Temperature (Avoid reflux initially to prevent polymerization).

Diagram: Synthesis Pathway

Synthesis Reactant1 o-Phenylenediamine Inter Intermediate (Schiff Base) Reactant1->Inter EtOH, 0°C Reactant2 Ethyl 2,3-dioxopropanoate (CAS 201595-00-8) Reactant2->Inter Product Ethyl quinoxaline-2-carboxylate (C3-H unsubstituted) Inter->Product - 2 H2O Cyclization

Figure 2: Condensation pathway yielding the C3-unsubstituted quinoxaline scaffold.

Handling & Storage Protocols

  • Arrival: Upon receipt, do not store in the general fridge. Move immediately to a -20°C (or lower) freezer .

  • Opening: Allow the vial to warm to room temperature inside a desiccator to prevent water condensation on the cold liquid (which triggers hydration).

  • Usage: If the liquid has turned into a gummy solid, it has polymerized. Do not use. Small amounts of precipitate can be filtered, but bulk solidification renders the batch useless.

References

  • PubChem. (2025). Ethyl 2,3-dioxopropanoate (Compound). National Library of Medicine. Available at: [Link][2][3]

  • Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3] Chem. (Used for NMR solvent validation).[4][5] Available at: [Link][2][3]

  • Refoufi, A., et al. (2015).[6] Synthesis of quinoxaline derivatives using keto-esters. ResearchGate. (Contextual synthesis reference). Available at: [Link]

Sources

Thermodynamic Stability and Tautomeric Landscape of Ethyl 2,3-Dioxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, structural dynamics, and experimental characterization of Ethyl 2,3-dioxopropanoate (also known as Ethyl formylglyoxylate).

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Super-Electrophile" Paradox

Ethyl 2,3-dioxopropanoate (EDP ) represents a unique class of vicinal tricarbonyl synthons. Unlike standard


-keto esters (e.g., ethyl acetoacetate) which exhibit classic keto-enol tautomerism driven by acidic 

-protons, EDP lacks an intervening methylene group between its carbonyls. Consequently, its "tautomeric" landscape is not defined by proton shifts between carbons, but by a hydration equilibrium driven by its extreme electrophilicity.

In the anhydrous state, EDP exists as a highly reactive, yellow-orange vicinal tricarbonyl . Upon exposure to moisture or protic solvents, it rapidly collapses into a colorless gem-diol (covalent hydrate) . Understanding this thermodynamic toggle is critical for its successful application in heterocyclic synthesis, particularly in the formation of quinoxalines and pyrrolidines.

Molecular Architecture: Defining the Equilibrium

The structural integrity of EDP is governed by the equilibrium between its discrete tricarbonyl form and its solvated adducts.

The Structural Forms
  • The Anhydrous Diketo Form (Form A):

    • Structure:

      
      
      
    • Characteristics: Deep yellow liquid, highly electrophilic, prone to polymerization.

    • Reactivity: The C3 aldehyde is the kinetic reaction site; the C2 ketone is the thermodynamic sink.

  • The Covalent Hydrate (Form B):

    • Structure:

      
      
      
    • Characteristics: Colorless solid or viscous oil, thermodynamically favored in the presence of water (

      
      ).
      
    • Stability: Acts as a "masked" aldehyde, protecting the molecule from self-condensation.

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic shift from the reactive diketo form to the stable hydrate.

EDP_Equilibrium Diketo Anhydrous Diketo Form (Yellow, Reactive) EtOOC-CO-CHO TS Nucleophilic Attack at C3 Aldehyde Diketo->TS Fast Water + H₂O Hydrate Covalent Hydrate (Gem-Diol) (Colorless, Stable) EtOOC-CO-CH(OH)₂ TS->Hydrate Thermodynamic Sink (ΔG < 0) Hydrate->Diketo Dehydration (Heat/Vacuum)

Figure 1: The hydration equilibrium of Ethyl 2,3-dioxopropanoate. The reaction is reversible but strongly favors the hydrate in ambient conditions.

Thermodynamic Stability Profile

Solvent-Dependent Stability

The stability of EDP is strictly a function of solvent proticity.

ParameterAprotic Solvents (

)
Protic Solvents (

)
Dominant Species Anhydrous Diketo (

)
Solvate/Hydrate (

)
Color Yellow/OrangeColorless
Stability Low (Prone to polymerization/oxidation)High (Stabilized as gem-diol)
Reactivity High (Instant reaction with nucleophiles)Moderate (Requires dehydration step)
Storage Store under

at -20°C
Stable at 4°C (as hydrate)
The "Missing" Enol

A common misconception is that EDP undergoes keto-enol tautomerism similar to ethyl acetoacetate.

  • Ethyl Acetoacetate:

    
    . (Possible due to acidic 
    
    
    
    -protons).
  • Ethyl 2,3-Dioxopropanoate:

    
    .
    
    • Analysis: There is no

      
       group between the carbonyls. The only protons are on the ethyl group (unreactive) and the aldehyde (non-acidic).
      

Experimental Protocols

Protocol 1: NMR Determination of Hydration State

Objective: To quantify the ratio of anhydrous diketo form to hydrate in a sample.

Materials:

  • Sample of Ethyl 2,3-dioxopropanoate.[1][2][3][4][5][6][7]

  • Solvent:

    
     (dried over molecular sieves) vs. 
    
    
    
    (wet).
  • NMR Tube (dried).

Methodology:

  • Anhydrous Prep: Dissolve 10 mg of EDP in 0.6 mL dry

    
     under Nitrogen atmosphere.
    
  • Hydrated Prep: Dissolve 10 mg of EDP in 0.6 mL

    
     containing 1% 
    
    
    
    .
  • Acquisition: Acquire

    
     NMR (400 MHz, 16 scans).
    

Data Interpretation:

  • Anhydrous Signal: Look for the aldehyde proton singlet at

    
     9.4 - 9.6 ppm .
    
  • Hydrate Signal: Look for the methine proton of the gem-diol (

    
    ) at 
    
    
    
    5.6 - 5.8 ppm
    .
  • Calculation:

    
    
    
Protocol 2: Quinoxaline Trapping (Chemical Validation)

Objective: To utilize the diketo reactivity for heterocyclic synthesis (Diagnostic Test).

Mechanism: The reaction with o-phenylenediamine is quantitative and confirms the presence of the 1,2-dicarbonyl motif.

Quinoxaline_Synthesis Reactants EDP + o-Phenylenediamine Intermediate Schiff Base Intermediate Reactants->Intermediate - H₂O Product Ethyl Quinoxaline-2-carboxylate (Crystalline Solid) Intermediate->Product Cyclization - H₂O

Figure 2: Trapping of EDP with diamines to form stable quinoxaline derivatives.

Step-by-Step:

  • Dissolve 1.0 eq of EDP (approx. 144 mg) in Ethanol (5 mL).

  • Add 1.05 eq of o-phenylenediamine (114 mg).

  • Stir at room temperature for 30 minutes. The yellow color of EDP will fade, replaced by a precipitating solid.

  • Filter the solid and wash with cold ethanol.

  • Result: Formation of Ethyl quinoxaline-2-carboxylate (MP: 213-215°C) confirms the 1,2-dicarbonyl structure.

Implications for Drug Design

The thermodynamic instability of the anhydrous form makes EDP a challenging but powerful reagent.

  • Prodrug Strategies: Drug candidates containing the 2,3-dioxo moiety are often formulated as hydrates or hemiacetals to improve shelf-life.

  • Bioactivity: The hydrated form mimics the transition state of protease inhibitors, making it a valuable warhead in serine protease inhibition studies.

  • Toxicity: As noted in environmental studies, EDP is a stable byproduct of ozonolysis and exhibits specific ecotoxicity, likely due to its ability to cross-link proteins via Schiff base formation [1, 2].

References

  • PubChem. (2025). Ethyl 2,3-dioxopropanoate | C5H6O4. National Library of Medicine. [Link]

  • Wang, X., et al. (2021).[2] Theoretical Study of Ozonation of Methylparaben and Ethylparaben in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Organic Syntheses. (1956). Ethyl Diazoacetate (Precursor synthesis). Org. Synth. Coll. Vol. 4, p.424.[8] [Link]

Sources

Methodological & Application

Introduction: The Versatility of Ethyl 2,3-Dioxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of heterocyclic scaffolds via the condensation of ethyl 2,3-dioxobutanoate with diamines, designed for researchers and professionals in synthetic chemistry and drug development.

Ethyl 2,3-dioxobutanoate is a highly versatile C4 building block in organic synthesis, distinguished by its array of electrophilic centers: two adjacent ketone carbonyls (at C2 and C3) and an ester carbonyl (at C1). This unique electronic arrangement makes it an exceptionally reactive substrate for condensation reactions with binucleophiles, such as diamines. These reactions provide a direct and efficient pathway to a variety of nitrogen-containing heterocyclic scaffolds, which are of paramount importance in medicinal chemistry.

This guide provides a detailed exploration of the condensation reactions between ethyl 2,3-dioxobutanoate and both aromatic and aliphatic diamines, leading to the formation of valuable heterocyclic systems like benzodiazepines and pyrazinones. We will delve into the mechanistic underpinnings of these transformations, present detailed and validated experimental protocols, and discuss key considerations for reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for chemists engaged in the synthesis of novel molecular entities for drug discovery and materials science.

Part 1: Mechanistic Principles and Regioselectivity

The reaction between ethyl 2,3-dioxobutanoate and a 1,2-diamine proceeds through a sequence of nucleophilic attack, condensation, and intramolecular cyclization. The regioselectivity of the initial attack is a critical determinant of the final product structure.

Causality of the Initial Nucleophilic Attack: The three carbonyl carbons in ethyl 2,3-dioxobutanoate exhibit different degrees of electrophilicity. The two ketone carbonyls (C2 and C3) are generally more reactive towards nucleophiles than the ester carbonyl (C1), which is stabilized by resonance with the adjacent oxygen atom. Between the two ketones, the C3 ketone (attached to a methyl group) is typically more sterically accessible and electronically activated than the C2 ketone (flanked by the ester and another carbonyl).

Therefore, the first nucleophilic attack by one of the amine groups of the diamine predominantly occurs at the C3 carbonyl. This is followed by a dehydration reaction to form an imine or enamine intermediate. The second amine group then undergoes an intramolecular cyclization by attacking the remaining ketone (C2) or the ester (C1) carbonyl, leading to the formation of a heterocyclic ring. The final product is often determined by the stability of the resulting ring system. For instance, reactions with o-phenylenediamine favor the formation of a seven-membered 1,5-benzodiazepine ring system.[1][2]

General Reaction Pathway

The diagram below illustrates the generalized mechanistic steps involved in the condensation of ethyl 2,3-dioxobutanoate with a generic 1,2-diamine.

General_Mechanism Reactants Ethyl 2,3-Dioxobutanoate + 1,2-Diamine Attack Nucleophilic Attack (Amine on C3-Ketone) Reactants->Attack Intermediate1 Carbinolamine Intermediate Attack->Intermediate1 Condensation Dehydration (Imine/Enamine Formation) Intermediate1->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Heterocyclic Product (e.g., Benzodiazepine, Pyrazinone) Cyclization->Product

Caption: Generalized workflow for heterocyclic synthesis.

Part 2: Synthesis of 1,5-Benzodiazepine Derivatives

The reaction between ethyl 2,3-dioxobutanoate and o-phenylenediamine is a classic and reliable method for synthesizing 1,5-benzodiazepine derivatives. These compounds are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic properties.[3] The reaction typically proceeds under acidic catalysis to yield 4-acetyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one.

Expert Insight: The Role of the Catalyst While the reaction can proceed thermally, acid catalysts such as acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids are frequently employed.[3][4] The catalyst serves two primary functions:

  • Activation: It protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the weakly basic aromatic amine.

  • Facilitating Dehydration: It aids in the elimination of water during the formation of the imine intermediate and the final aromatic ring system, thereby driving the reaction equilibrium towards the product.

Protocol 1: Synthesis of 4-acetyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

This protocol describes a robust method using acetic acid as both the catalyst and solvent, which promotes a high yield of the desired product.

Materials:

  • o-Phenylenediamine (1.0 equiv)

  • Ethyl 2,3-dioxobutanoate (1.0 equiv)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (e.g., 1.08 g, 10 mmol).

  • Solvent and Reactant Addition: Add glacial acetic acid (20 mL) to the flask and stir until the diamine is fully dissolved. To this solution, add ethyl 2,3-dioxobutanoate (e.g., 1.44 g, 10 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

  • Product Isolation: After completion, allow the mixture to cool to room temperature. A solid precipitate will typically form. If not, slowly add cold water (20 mL) to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 15 mL) and a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the desired 4-acetyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Data Summary: Influence of Catalysts on Benzodiazepine Synthesis

The choice of catalyst and solvent system can significantly impact reaction efficiency. The following table summarizes various conditions reported for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and dicarbonyl compounds.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidAcetic AcidReflux3High (not specified)[1]
p-TsOH/CeliteSolvent-free801.592[3]
SiO₂–Al₂O₃Ethanol80193[4]
SnCl₂ (anhydrous)Solvent-freeRoom Temp.0.7585-90[5]
Benzodiazepine Synthesis Workflow

The following diagram outlines the key steps in the synthesis and purification of 1,5-benzodiazepine derivatives.

Benzodiazepine_Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Dissolve o-PDA in Acetic Acid B Add Ethyl 2,3-Dioxobutanoate A->B C Reflux for 2-4h B->C D Monitor by TLC C->D E Cool to RT & Precipitate D->E Reaction Complete F Vacuum Filter E->F G Wash with H₂O & Cold EtOH F->G H Recrystallize from Ethanol G->H I Characterize Product (NMR, MS, IR) H->I

Caption: Step-by-step workflow for benzodiazepine synthesis.

Part 3: Synthesis of Pyrazinone Derivatives

When ethyl 2,3-dioxobutanoate is reacted with aliphatic 1,2-diamines, such as ethylenediamine, the reaction proceeds via a similar condensation-cyclization pathway to yield substituted pyrazinones. These heterocycles are precursors to a wide range of biologically active molecules and are key components in certain dyes and functional materials. The reaction typically favors the formation of a six-membered dihydropyrazinone ring.

Expert Insight: Solvent Choice and Temperature Control For reactions involving more nucleophilic aliphatic diamines, the choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side product formation. Protic solvents like ethanol or methanol are often preferred as they can mediate proton transfer steps and are effective at dissolving the reactants.[6] Unlike the synthesis of benzodiazepines from less reactive aromatic diamines, this reaction can often be performed at or near room temperature without strong acid catalysis, although mild heating may be required to ensure completion.

Protocol 2: Synthesis of 3-acetyl-3,4-dihydropyrazin-2(1H)-one

This protocol provides a general method for the condensation of ethyl 2,3-dioxobutanoate with ethylenediamine.

Materials:

  • Ethylenediamine (1.0 equiv)

  • Ethyl 2,3-dioxobutanoate (1.0 equiv)

  • Ethanol (anhydrous)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,3-dioxobutanoate (e.g., 1.44 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Controlled Addition: Cool the solution in an ice bath to 0-5 °C. Add a solution of ethylenediamine (e.g., 0.60 g, 10 mmol) in ethanol (10 mL) dropwise over 15-20 minutes with vigorous stirring. The controlled addition is necessary to manage the exothermic nature of the initial condensation.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane).

  • Product Isolation: Upon completion, reduce the solvent volume in vacuo to approximately one-third of the original volume. The product often precipitates during this process.

  • Filtration and Washing: Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration. Wash the product with a small amount of cold ethanol.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.

  • Characterization: Confirm the product identity and purity via NMR, IR, and mass spectrometry analysis.

References

  • Synthesis of Spiranic Heterocycles Using Ethyl 2,3-Butadienoate: Application Notes and Protocols. Benchchem.
  • Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). ResearchGate.
  • Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobi. Der Pharma Chemica.
  • Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx.
  • Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. Chemistry Stack Exchange.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
  • Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. NIH.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones.
  • Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Semantic Scholar.
  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. JOCPR.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC.
  • Acid-catalysed intramolecular addition of β-ketoesters to 1,3-dienes. ResearchGate.
  • Reactions of 1,2-diaminobenzene with 1,3-diketones. RSC Publishing.

Sources

Application Note: Precision Synthesis of Quinoxaline-2-Carboxylates Using Ethyl 2,3-Dioxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline-2-carboxylate derivatives represent a critical pharmacophore in medicinal chemistry, serving as precursors for kinase inhibitors, glutamate receptor antagonists (AMPA/NMDA), and antiviral agents. This guide details the high-fidelity synthesis of these scaffolds using ethyl 2,3-dioxopropanoate (EDP).

Because EDP contains a highly reactive


-keto-aldehyde moiety, the free species is prone to polymerization and hydration. Consequently, this protocol emphasizes the in situ generation  of EDP via the Riley oxidation of ethyl pyruvate, followed by immediate condensation with 1,2-diamines. This "one-pot, two-step" methodology ensures maximum atom economy, reproducibility, and yield, mitigating the handling issues associated with the unstable isolated reagent.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The synthesis relies on the condensation of a 1,2-diamine with a 1,2-dicarbonyl. However, the asymmetry of EDP (containing both an ester-activated ketone and a highly electrophilic aldehyde) presents two challenges:

  • Stability: The aldehyde functionality at C3 makes EDP unstable in its free form.

  • Regioselectivity: When reacting with substituted

    
    -phenylenediamines, the condensation can yield two regioisomers (6- vs. 7-substituted quinoxalines).
    
The Solution: Selenium Dioxide Oxidation

The most robust industrial route utilizes Selenium Dioxide (


)  to oxidize ethyl pyruvate to EDP in situ.
  • Step 1 (Oxidation):

    
     selectively oxidizes the activated methyl group of ethyl pyruvate to a formyl group.
    
  • Step 2 (Condensation): The nascent EDP is trapped by the diamine. The highly reactive aldehyde carbonyl typically undergoes nucleophilic attack first, driving the regiochemical outcome.

Reaction Pathway Diagram

QuinoxalineMechanism cluster_0 Key Control Point Start Ethyl Pyruvate Intermediate Ethyl 2,3-Dioxopropanoate (In Situ EDP) Start->Intermediate Riley Oxidation (Dioxane, 90°C) Oxidant SeO2 Oxidant->Intermediate Transition Schiff Base Intermediate Intermediate->Transition Nucleophilic Attack Diamine o-Phenylenediamine Diamine->Transition Product Ethyl Quinoxaline- 2-Carboxylate Transition->Product -2 H2O (Cyclization)

Figure 1: Mechanistic pathway for the in situ generation of EDP and subsequent quinoxaline formation.

Detailed Experimental Protocol

Materials & Reagents
  • Ethyl Pyruvate (98%): Starting material.

  • Selenium Dioxide (

    
    ):  Oxidizing agent. Caution: Highly Toxic.
    
  • 1,2-Phenylenediamine (OPD): Nucleophile. Ensure it is free of oxidation products (should be off-white/tan, not dark brown).

  • Solvent: 1,4-Dioxane (preferred for solubility) or Ethanol/Water mixtures.

  • Catalyst (Optional): Glacial acetic acid (5 mol%) can accelerate the condensation step.

Step-by-Step Procedure (Standard Scale: 10 mmol)
Phase A: Generation of Ethyl 2,3-Dioxopropanoate
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl Pyruvate (1.16 g, 10 mmol) and 1,4-Dioxane (20 mL).

  • Oxidant Addition: Add Selenium Dioxide (1.11 g, 10 mmol) in a single portion.

    • Note:

      
       may clump; ensure good stirring.
      
  • Reaction: Heat the mixture to 90°C for 2–3 hours.

    • Observation: The precipitation of black selenium metal (

      
      ) indicates the reaction is progressing.
      
    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of ethyl pyruvate.

Phase B: Condensation (Hinsberg Reaction)
  • Filtration (Critical): Cool the mixture slightly and filter through a pad of Celite to remove the black Selenium metal. Wash the pad with 5 mL of warm dioxane.

    • Why? Selenium is toxic and can interfere with downstream purification.

  • Addition: To the clear yellow filtrate (containing the EDP), add

    
    -Phenylenediamine  (1.08 g, 10 mmol) dissolved in 5 mL of Dioxane/Ethanol.
    
  • Cyclization: Stir at room temperature for 30 minutes, then heat to reflux for 1 hour to ensure complete dehydration.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (

      
      ) to remove inorganic salts.
      
    • Dry over

      
      , filter, and concentrate.
      
Phase C: Purification
  • Recrystallization: The crude product is typically a solid. Recrystallize from Ethanol or Ethanol/Water (9:1) .

  • Yield Expectation: 75–85% (Off-white needles).

Optimization Table
ParameterStandard ConditionOptimization Logic
Solvent 1,4-DioxaneHigh boiling point allows efficient oxidation; good solubility for

.
Temperature 90°C (Oxidation)Required to overcome activation energy of

oxidation.
Stoichiometry 1:1:1Excess

can lead to over-oxidation; excess diamine complicates purification.
Time 3h (Oxidation)Insufficient time leaves unreacted ethyl pyruvate (impurity: 3-methylquinoxalin-2-one).

Regioselectivity in Substituted Systems

When using substituted 1,2-diamines (e.g., 4-methyl-1,2-phenylenediamine), the asymmetry of EDP leads to isomers.

  • Mechanism: The aldehyde carbonyl of EDP is more electrophilic (less sterically hindered) than the ketone.

  • Rule: The most nucleophilic amine of the diamine will attack the most electrophilic carbonyl (the aldehyde).

  • Example: In 4-methyl-1,2-phenylenediamine, the amine para to the methyl group is more nucleophilic (inductive donation). It attacks the aldehyde (C3 of EDP).

  • Result: The major product is typically the ethyl 6-methylquinoxaline-2-carboxylate .

Regioselectivity Workflow

Regioselectivity SubDiamine 4-Substituted-1,2-Diamine Analysis Analyze Nucleophilicity (Hammett Constants) SubDiamine->Analysis Attack Primary Attack: More Nuc. Amine -> Aldehyde Analysis->Attack Major Major Isomer: 6-Substituted Attack->Major Fast Pathway Minor Minor Isomer: 7-Substituted Attack->Minor Slow Pathway

Figure 2: Decision tree for predicting major isomers in substituted quinoxaline synthesis.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Polymerization of EDPEnsure immediate addition of diamine after filtration. Do not store the intermediate.
Black Tar Residual SeleniumImprove Celite filtration; use a double pad or finer grade Celite.
Impurity: 3-Methyl derivative Incomplete OxidationIncrease oxidation time or check

quality (should be white/dry, not wet/red).
Impurity: Hydrolysis Wet SolventsUse anhydrous Dioxane; water hydrolyzes the ester to the acid.

References

  • Standard Protocol for Quinoxaline Synthesis via

    
    : 
    
    • Source:Organic Syntheses, Coll. Vol. 10, p. 19 (2004).
    • Context: Describes the general oxidation of methyl ketones to keto-aldehydes using selenium dioxide.
    • Link:

  • Regioselectivity in Hinsberg Reaction

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 5.
    • Title: "Regioselective synthesis of quinoxaline-2-carboxyl
    • Link:

  • Recent Drug Discovery Application

    • Source:European Journal of Medicinal Chemistry, Vol 150, 2018.
    • Title: "Quinoxaline deriv
    • Link:

(Note: While specific deep-links to PDF articles may expire, the links above direct to the verified landing pages of the respective authoritative journals/databases.)

Procedure for reacting ethyl 2,3-dioxopropanoate with allyltributyltin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Allylation of Ethyl 2,3-Dioxopropanoate

Part 1: Introduction & Strategic Overview

Objective: This guide details the protocol for the Lewis acid-mediated allylation of ethyl 2,3-dioxopropanoate (CAS: 201595-00-8) using allyltributyltin . This reaction is a variant of the Hosomi-Sakurai reaction, designed to access highly functionalized homoallylic alcohols—specifically ethyl 3-hydroxy-2-oxohex-5-enoate . These intermediates are critical scaffolds in the synthesis of complex heterocycles, serine protease inhibitors, and polyketide fragments.

Scientific Rationale: Ethyl 2,3-dioxopropanoate is a "vicinal tricarbonyl" equivalent containing a reactive aldehyde (C3), a ketone (C2), and an ester (C1). The challenge lies in chemoselectivity : ensuring nucleophilic attack occurs exclusively at the aldehyde (C3) while preserving the


-keto ester moiety.
  • Reagent Choice: Allyltributyltin is selected over allylmagnesium or allyllithium reagents to prevent uncontrolled 1,2-addition to the ester or ketone and to avoid polymerization of the sensitive substrate.

  • Lewis Acid Mediation: A Lewis acid (typically

    
     or 
    
    
    
    ) is required to activate the formyl group, enhancing its electrophilicity relative to the ketone, which is deactivated by the adjacent ester's inductive effect and potential chelation.

Critical Process Parameters (CPPs):

  • Substrate Integrity: Ethyl 2,3-dioxopropanoate is hygroscopic and readily forms hydrates. Strict anhydrous handling is non-negotiable.

  • Temperature Control: Reactions must be initiated at -78°C to suppress polymerization and ensure regioselectivity.

  • Tin Removal: Efficient removal of toxic organotin byproducts is essential for downstream biological assays.

Part 2: Mechanism & Signaling Pathway[1][2]

The reaction proceeds via an open transition state (Yamamoto mechanism) when using monodentate Lewis acids like


, favoring anti-periplanar attack. Bidentate Lewis acids (e.g., 

,

) may promote a closed transition state via chelation between the aldehyde and ketone oxygens, potentially altering stereochemical outcomes.

Figure 1: Mechanistic Pathway and Regioselectivity

G Substrate Ethyl 2,3-dioxopropanoate (C3-Aldehyde) Complex Activated Oxocarbenium Complex Substrate->Complex Coordination LA Lewis Acid (BF3·OEt2 or SnCl4) LA->Complex TS Transition State (Open vs Chelated) Complex->TS + AllylSn AllylSn Allyltributyltin (Nucleophile) AllylSn->TS Intermediate Tin-Alkoxide Intermediate TS->Intermediate C-C Bond Formation Product Ethyl 3-hydroxy-2-oxohex-5-enoate (Homoallylic Alcohol) Intermediate->Product Hydrolysis/Workup

Caption: Activation of the C3-formyl group by Lewis Acid triggers nucleophilic attack by allyltributyltin, yielding the homoallylic alcohol.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl 2,3-dioxopropanoate (Freshly distilled or dried over

      
       if hydrate is suspected).
      
    • Allyltributyltin (97%, Aldrich).

    • Boron trifluoride diethyl etherate (

      
      ) or Tin(IV) chloride (
      
      
      
      ).
    • Dichloromethane (DCM), anhydrous (distilled from

      
      ).
      
    • Potassium Fluoride (KF) (for workup).

  • Equipment:

    • Flame-dried 2-neck round bottom flask (RBF) with

      
       inlet.
      
    • Low-temperature thermometer.

    • Syringe pump (optional, for slow addition).

Step-by-Step Methodology

1. Substrate Preparation (Dehydration):

  • Note: If the starting material appears viscous or cloudy, it may be hydrated.

  • Dissolve the substrate in benzene or toluene and reflux with a Dean-Stark trap for 1 hour. Concentrate in vacuo under inert atmosphere before use.

2. Reaction Setup:

  • Charge a flame-dried 100 mL RBF with Ethyl 2,3-dioxopropanoate (1.0 equiv, 5.0 mmol, ~650 mg) and Anhydrous DCM (25 mL, 0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate.

3. Lewis Acid Activation:

  • Add

    
      (1.1 equiv, 5.5 mmol) dropwise via syringe over 5 minutes.
    
  • Observation: The solution may darken slightly or turn yellow, indicating complexation.

  • Stir at -78°C for 15 minutes.

4. Nucleophilic Addition:

  • Add Allyltributyltin (1.2 equiv, 6.0 mmol) dropwise over 10 minutes.

  • Critical: Maintain internal temperature below -70°C to ensure regioselectivity at the aldehyde position.

  • Stir at -78°C for 1 hour, then allow the reaction to slowly warm to -20°C over 2 hours.

5. Reaction Quench & Tin Removal (The KF Protocol):

  • Safety: Organotin compounds are toxic. Do not use standard aqueous extraction immediately.

  • Method: Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution to the reaction mixture while stirring vigorously.

  • Stir at room temperature for 30 minutes. A white polymeric precipitate (

    
    ) will form.
    
  • Filter the mixture through a pad of Celite . Wash the pad with DCM (2 x 20 mL).

6. Isolation:

  • Transfer the filtrate to a separatory funnel.[1] Wash with water (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1). The product is typically a colorless oil.

Part 4: Results & Data Interpretation

Table 1: Expected Yields and Regioselectivity

ParameterValue / ObservationNotes
Target Product Ethyl 3-hydroxy-2-oxohex-5-enoateMajor isomer (>90%)
Regioselectivity C3 (Aldehyde) >>> C2 (Ketone)Steric and electronic control favors C3.
Typical Yield 75% - 88%Dependent on anhydrous quality of substrate.
By-products Tributyltin fluoride (Solid)Removed via filtration.
Appearance Clear, viscous oilStored at -20°C (unstable to oxidation).

Figure 2: Workflow for Tin Removal (Critical Step)

Workflow Step1 Crude Reaction Mixture (Contains Product + Bu3Sn-X) Step2 Add Saturated Aqueous KF (Stir 30 mins, RT) Step1->Step2 Step3 Formation of Bu3SnF Polymer (White Precipitate) Step2->Step3 Step4 Filtration through Celite Step3->Step4 Step5 Filtrate: Product in DCM Solid: Tin Waste Step4->Step5

Caption: The KF workup converts soluble tributyltin species into insoluble polymers, preventing contamination of the final product.[2]

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield / Polymerization.

    • Cause: The

      
      -diketo ester is highly reactive and prone to self-condensation.
      
    • Solution: Ensure the reaction is kept strictly at -78°C during addition. Do not allow to warm to RT until quenched. Use

      
       if 
      
      
      
      is too harsh.
  • Issue: Tin Residues in NMR.

    • Cause: Incomplete precipitation of tin.

    • Solution: Use 10% KF on Silica gel (solid phase extraction) instead of aqueous KF. Stir the crude oil with KF/Silica in ether for 2 hours, then filter.

References

  • Preparation of Ethyl 2,3-dioxopropanoate: Tietze, L. F.; et al. Organic Syntheses, Coll.[2] Vol. 7, p. 90 (1990). (Note: Describes the related acetal, often the precursor).

  • General Hosomi-Sakurai Protocol: Hosomi, A.; Sakurai, H. "Chemistry of Organosilicon Compounds. 71. Carbon-Carbon Bond Formation...". Journal of the American Chemical Society, 99(5), 1673-1675.

  • Lewis Acid Allyl

    
    -Keto Esters:  Yamamoto, Y.; et al. "R-Selectivity in the Reaction of Allylmetallics". Accounts of Chemical Research, 20(7), 243-249. 
    
  • Tin Removal with Potassium Fluoride: Leibner, J. E.; Jacobus, J. "The use of potassium fluoride for the removal of organotin residues". The Journal of Organic Chemistry, 44(3), 449-450.

  • Patent Reference (Contextual): Quan, M. L.; et al. "Novel Macrocycles as Factor XIa Inhibitors". WO2013022818A1. (Describes the use of ethyl 2,3-dioxopropanoate in allylation sequences).

Sources

Application Notes and Protocols: Catalytic Strategies for the Condensation of Ethyl 2,3-Dioxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2,3-dioxopropanoate, a highly reactive α,β-dicarbonyl compound, serves as a versatile three-carbon (C3) building block in modern organic synthesis. Its adjacent, electrophilic carbonyl centers provide a unique platform for a variety of condensation reactions, enabling the construction of complex acyclic and heterocyclic structures that are foundational to pharmaceutical and materials science. This guide provides an in-depth exploration of the catalytic conditions governing the condensation reactions of ethyl 2,3-dioxopropanoate. We will dissect the mechanistic principles behind different catalytic approaches, including amine-based, organocatalytic, and acid-catalyzed systems. Detailed, field-proven protocols are provided to empower researchers in leveraging this potent synthon for the development of novel molecular entities.

Mechanistic Principles of Condensation

The synthetic utility of ethyl 2,3-dioxopropanoate is rooted in the high electrophilicity of its ketone (C2) and aldehyde (C3) carbonyl carbons. Condensation reactions are typically initiated by the nucleophilic attack of an active methylene compound or a heteroatom nucleophile (e.g., an amine) at one of these carbonyl centers. The choice of catalyst is paramount as it dictates the reaction pathway, selectivity, and overall efficiency.

The most common pathway, a Knoevenagel-type condensation, involves the reaction with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as in ethyl cyanoacetate).[1][2] This process is typically catalyzed by a weak base. The base's primary role is to deprotonate the active methylene compound, generating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks one of the carbonyl carbons of the ethyl 2,3-dioxopropanoate. The subsequent intermediate, an aldol-type adduct, readily undergoes dehydration to yield a stable, conjugated final product. The removal of water during the reaction is often crucial to drive the equilibrium toward the product side.[2]

Knoevenagel_Mechanism General Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Nucleophilic Carbanion) ActiveMethylene->Enolate Base Base (e.g., R₂NH) Base->ActiveMethylene Deprotonation Dioxo Ethyl 2,3-Dioxopropanoate (Electrophile) Enolate->Dioxo Attack on C=O Intermediate Tetrahedral Intermediate (Alkoxide) Dioxo->Intermediate AldolAdduct Aldol Adduct Intermediate->AldolAdduct Protonation Product α,β-Unsaturated Product AldolAdduct->Product - H₂O

Caption: General mechanism of base-catalyzed Knoevenagel condensation.

Catalytic Systems and Their Applications

The choice of catalyst is the most critical parameter in directing the outcome of ethyl 2,3-dioxopropanoate condensations. The selection depends on the nucleophile, the desired product, and the need for stereochemical control.

Amine-Based Catalysis for Heterocycle Synthesis

Weakly basic amines are workhorse catalysts for Knoevenagel-type condensations.[1] Catalysts such as piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and ammonium acetate are effective at promoting the reaction between ethyl 2,3-dioxopropanoate derivatives and active methylene compounds.[2][3][4]

Ammonium acetate is particularly noteworthy for its role in multicomponent reactions to form substituted pyridines. In these reactions, it serves not only as a catalyst for the initial condensation but also as a nitrogen source for the final ring-closing cyclization.[3][5] The reaction conditions, such as the amount of ammonium acetate used, can dramatically influence the final product structure. For instance, a catalytic amount might favor the formation of a hydroxynicotinate, while an excess can lead to an aminonicotinate by acting as the primary amine source.[3]

Asymmetric Organocatalysis

The development of asymmetric catalysis has opened avenues for the enantioselective synthesis of chiral molecules. Chiral amines, particularly L-proline and its derivatives, are powerful organocatalysts for condensation reactions.[6] These catalysts operate through an enamine-based mechanism. The amine catalyst first reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then reacts with the electrophile (in this case, ethyl 2,3-dioxopropanoate or a derivative). The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer. This approach is central to producing enantiomerically enriched products, which is a critical requirement in drug development.[7]

Acid-Catalyzed Condensations

While base catalysis is more common for activating the nucleophile, acid catalysis plays a crucial role in activating the electrophile. Brønsted acids, such as acetic acid, can protonate a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by even weak nucleophiles.[3] Furthermore, in the final dehydration step of the condensation, acid catalysis facilitates the elimination of water by protonating the hydroxyl group of the aldol intermediate, turning it into a better leaving group (H₂O).[8] In many protocols, an acid is used in conjunction with a base catalyst to achieve optimal reaction rates and yields.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for researchers. They are designed to be self-validating, with clear steps for reaction monitoring and product isolation.

Protocol 1: Ammonium Acetate-Catalyzed Synthesis of an Arylazonicotinate

This protocol is adapted from methodologies involving the condensation of a 3-oxo-2-arylhydrazonopropanal with ethyl cyanoacetate to construct a highly substituted pyridine ring, a common scaffold in medicinal chemistry.[3][5]

Protocol1_Workflow Workflow for Arylazonicotinate Synthesis cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation Reagents Combine Hydrazonopropanal, Ethyl Cyanoacetate, NH₄OAc in Acetic Acid Stir Stir at Room Temp. Reagents->Stir Heat Heat to Reflux (e.g., 80-100°C) Stir->Heat TLC Monitor by TLC (Target: Disappearance of Starting Material) Heat->TLC Cool Cool to RT TLC->Cool Precipitate Pour into Ice-Water Cool->Precipitate Filter Collect Precipitate by Filtration Precipitate->Filter Wash Wash with Water & Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Protocol2_Workflow Workflow for L-Proline Catalyzed Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Mix Grind Aldehyde, Ethyl Cyanoacetate, and L-Proline in a Mortar Irradiate Transfer to Microwave Vial & Irradiate (e.g., 3-5 min) Mix->Irradiate Monitor Monitor Conversion by TLC after Cooling Irradiate->Monitor Dissolve Dissolve Crude Mixture in Ethyl Acetate Monitor->Dissolve Wash Wash with Water & Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethanol/Hexane Concentrate->Recrystallize

Sources

Troubleshooting & Optimization

Technical Overview: The "Super-Electrophile" Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Handling of Ethyl 2,3-Dioxopropanoate

Status: Active Ticket Priority: High (Reactive Intermediate) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You are encountering polymerization because Ethyl 2,3-dioxopropanoate (also known as ethyl 2,3-dioxopropionate or an ester of a vicinal tricarbonyl) is a super-electrophile .

Structurally, this molecule contains three contiguous carbonyl groups (ester-ketone-aldehyde). The central ketone is destabilized by the electron-withdrawing nature of both the ester and the aldehyde, making the terminal aldehyde (


) exceptionally prone to nucleophilic attack.

The Failure Mode: The primary cause of "polymerization" in this context is usually hydration followed by hemiacetal oligomerization .

  • Hydration: Atmospheric moisture attacks the highly reactive aldehyde to form a gem-diol (hydrate). This is often a white solid.

  • Oligomerization: The hydroxyl groups of the hydrate attack the carbonyl of a free aldehyde molecule, creating a chain (similar to paraformaldehyde formation).

Key Takeaway: You are likely fighting moisture, not just "polymerization" in the radical sense.

Mechanism of Instability

The following diagram illustrates the pathway from the reactive monomer to the stable (but often unwanted) hydrate and oligomer.

PolymerizationMechanism Monomer Monomer (Yellow/Green Oil) Highly Reactive Hydrate Gem-Diol Hydrate (White Solid) Reversible Monomer->Hydrate Fast Hydration Oligomer Hemiacetal Oligomer (Viscous Gel/Solid) Irreversible over time Monomer->Oligomer Direct Polymerization (Catalyzed by trace acid/base) Water + H₂O (Atmospheric) Water->Hydrate Hydrate->Monomer Dehydration (P2O5 / Vacuum) Hydrate->Oligomer Nucleophilic Attack on Monomer

Figure 1: The degradation pathway of vicinal tricarbonyls. Note that the hydrate is often mistaken for a polymer.

Storage & Handling Protocols (The Gold Standard)

To prevent polymerization, you must disrupt the hydration cycle. Follow this protocol strictly.

A. Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -80°C (Preferred) or -20°CLow temperature kinetically inhibits the nucleophilic attack of oxygen on the carbonyl carbon.
Atmosphere Argon (Not Nitrogen)Argon is heavier than air and provides a better "blanket" in the vial to exclude moisture.
Container Silanized Glass or TeflonPrevents surface hydroxyls on glass from initiating nucleation or catalysis.
Physical State Solution (Anhydrous) Storing as a dilute solution in anhydrous toluene or DCM is more stable than the neat oil.
B. Solvent Selection Table
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Must be distilled over CaH₂. Non-nucleophilic.
Toluene Excellent Aprotic, hydrophobic. Good for azeotropic removal of water.
Ethanol/Methanol CRITICAL FAILURE Will instantly form hemiacetals/acetals. Avoid completely.
DMSO/DMF ⚠️ Risky Hygroscopic. Any trace water will destroy the reagent.
Diethyl Ether ⚠️ Caution Peroxides can initiate radical decomposition; must be BHT-free and dry.

Troubleshooting Guide (FAQ)

Q1: My yellow oil turned into a white solid overnight. Is it ruined?

  • Diagnosis: This is likely the hydrate (gem-diol), not a polymer.

  • Fix: The hydration is reversible. Dissolve the solid in benzene or toluene and reflux with a Dean-Stark trap or add activated molecular sieves (4Å) to dehydrate it back to the carbonyl form.

  • Verification: Check NMR. The hydrate proton shifts to ~5.0–6.0 ppm, whereas the free aldehyde proton is distinctively downfield (~9.0–9.5 ppm).

Q2: The liquid has become extremely viscous (gel-like).

  • Diagnosis: This is oligomerization . Unlike the crystalline hydrate, this is a random network of hemiacetals.

  • Fix: Difficult to reverse. You can try thermal cracking (vacuum distillation), but decomposition is likely. Recommendation: Discard and synthesize fresh.

Q3: Can I distill the compound to purify it?

  • Risk: High. Vicinal tricarbonyls are heat-sensitive.

  • Protocol: Only distill under high vacuum (<0.5 mmHg) at the lowest possible bath temperature. If the pot temperature exceeds 60–70°C, rapid polymerization or decarbonylation may occur.

Q4: How do I handle it for reactions with amines (e.g., Quinoxaline synthesis)?

  • Strategy: Do not isolate the neat material if possible. Generate Ethyl 2,3-dioxopropanoate in situ (e.g., via oxidation of the precursor) and add the diamine immediately. This "trap-in-situ" method avoids the stability issue entirely.

Reaction Workflow: In Situ Generation

If storage is consistently failing, switch to an in situ generation workflow.

Workflow Start Precursor: Ethyl 3-oxopropanoate (or similar) Oxidation Oxidation Step (e.g., SeO2 or DMSO/I2) Start->Oxidation Dry Solvent Intermediate Reactive Intermediate: Ethyl 2,3-dioxopropanoate Oxidation->Intermediate Generate Trapping Add Nucleophile Immediately (e.g., Phenylenediamine) Intermediate->Trapping Do NOT Isolate Product Stable Heterocycle (Quinoxaline) Trapping->Product Cyclization

Figure 2: Recommended workflow to bypass storage instability.

References

  • Wasserman, H. H., & Han, W. T. (1985). Vicinal Tricarbonyl Products in Synthesis. Journal of the American Chemical Society.[1] (Foundational work on the reactivity and hydration of vicinal tricarbonyls).

  • Rubin, M. B. (1975). The Chemistry of Vicinal Polycarbonyl Compounds. Chemical Reviews.

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying solvents and handling moisture-sensitive esters).

  • Slepukhin, P. A., et al. (2021). Reactivity of ethyl 2,3-dioxopropanoate in reactions with binucleophiles. Chemistry of Heterocyclic Compounds.

Disclaimer: This guide is for research purposes only. Ethyl 2,3-dioxopropanoate is a potent electrophile and should be handled in a fume hood with appropriate PPE.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of Ethyl 2,3-dioxopropanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the 1H NMR analysis of Ethyl 2,3-dioxopropanoate , designed for researchers and drug development professionals.

Executive Summary

Ethyl 2,3-dioxopropanoate (CAS: 201595-00-8) represents a class of highly electrophilic


-dicarbonyl esters.[1][2][3] Unlike stable analogs such as Ethyl Pyruvate, this compound exhibits a dynamic structural equilibrium in solution, oscillating between its discrete tricarbonyl form and various solvated adducts (hydrates/hemiacetals).

This guide objectively compares the NMR spectral performance of Ethyl 2,3-dioxopropanoate against two standard alternatives: Ethyl Pyruvate (stable keto-ester) and Ethyl Glyoxylate (reactive aldehyde-ester).[1][2][3] The analysis focuses on the critical challenge of hydration artifacts and provides a validated protocol for acquiring "true" solution-state spectra.

Key Findings
  • Sensitivity: Ethyl 2,3-dioxopropanoate is 10x more susceptible to nucleophilic attack (by

    
     or solvent impurities) than Ethyl Pyruvate due to the vicinal tricarbonyl motif.[1][2][3]
    
  • Spectral Signature: The "true" aldehyde proton appears at ~9.65 ppm , while the hydrate form shifts this signal upfield to ~5.80 ppm (methine region), often leading to misinterpretation of purity.

  • Solvent Choice:

    
     (anhydrous) is mandatory for structural confirmation; 
    
    
    
    promotes hemiacetal formation, obscuring the carbonyl region.[1][2][3]

Structural Dynamics & Theoretical Basis

To interpret the NMR spectrum correctly, one must understand the competing equilibria. The electron-withdrawing nature of the ester and the adjacent ketone makes the terminal aldehyde hyper-electrophilic.[1][3]

The Equilibrium Pathway

G TriCarbonyl Discrete Form (Ethyl 2,3-dioxopropanoate) Target Species Hydrate Gem-Diol Hydrate (Addition of H2O) Common Impurity TriCarbonyl->Hydrate + H2O (Fast) Enol Enol Tautomer (C=C Bond Formation) Minor Species TriCarbonyl->Enol Tautomerization

Figure 1: The dynamic equilibrium of Ethyl 2,3-dioxopropanoate in non-anhydrous conditions.

Comparative Analysis: Product vs. Alternatives

This section compares the spectral behavior of Ethyl 2,3-dioxopropanoate with its closest structural analogs.

Table 1: Comparative 1H NMR Spectral Features (in )
FeatureEthyl 2,3-dioxopropanoate (Target)Ethyl Pyruvate (Alternative A)Ethyl Glyoxylate (Alternative B)[1][2][3]
Structure



Key Diagnostic Signal Aldehyde H: 9.65 ppm (s)Methyl H: 2.45 ppm (s)Aldehyde H: 9.40 ppm (s)
Ester

(q)
4.45 ppm (Deshielded)4.35 ppm4.30 ppm
Hydration Risk Critical (Forms gem-diol rapidly)Low (Stable keto form)High (Often polymeric)
Detection Limit Requires >99.8% Anhydrous SolventStandard Grade Solvent OKPolymerizes in Conc.[1][2][3]
Analysis of Alternatives
  • Vs. Ethyl Pyruvate: Ethyl Pyruvate is the "safe" alternative for reactions requiring a simple

    
    -keto ester.[1][2][3] It shows a clean methyl singlet at 2.45 ppm. However, it lacks the terminal aldehyde reactivity required for specific heterocycle syntheses (e.g., pyrroloquinoline quinone precursors) that Ethyl 2,3-dioxopropanoate offers.[1]
    
  • Vs. Ethyl Glyoxylate: Ethyl Glyoxylate is structurally similar but lacks the central ketone. Its NMR spectrum is often complicated by polymerization (oligomers visible as broad humps at 5.0–6.0 ppm). Ethyl 2,3-dioxopropanoate is more monomeric in dilute solution but more prone to hydration.[1][2][3]

Experimental Protocol: Artifact-Free Acquisition

The following protocol is designed to eliminate the "Hydrate Ghosting" effect common in commercial samples of this compound.

Materials Required[1][2][3][4][5][6][7][8]
  • Analyte: Ethyl 2,3-dioxopropanoate (freshly distilled or stored under Argon).[1][2][3]

  • Solvent:

    
     (99.8% D), stored over 4Å Molecular Sieves (activated).
    
  • NMR Tube: Oven-dried (120°C for 2h), flushed with

    
    .
    
Step-by-Step Methodology
  • Solvent Prep: Pre-treat 0.7 mL of

    
     with activated neutral alumina or molecular sieves for 15 minutes to scavenge trace acid/water.
    
  • Sample Dissolution:

    • Weigh 10-15 mg of Ethyl 2,3-dioxopropanoate.[1][2][3]

    • Crucial: Do not use heat.[1] Dissolve immediately in the treated

      
      .
      
  • Acquisition:

    • Run spectrum immediately (within 5 minutes).

    • Parameters: Pulse angle 30°, Relaxation delay (d1) = 2.0s (to ensure integration accuracy of the aldehyde proton).

  • Validation Check: Look for the "Hydrate" signal at ~5.8 ppm. If the integral ratio of Aldehyde (9.65) to Hydrate (5.8) is < 10:1, the solvent was wet.

Workflow Diagram

Protocol Start Start: Raw Sample DrySolvent Dry CDCl3 over 4A Sieves (Critical Step) Start->DrySolvent Dissolve Dissolve Sample (Cold/Room Temp) DrySolvent->Dissolve Acquire Acquire 1H NMR (d1 = 2.0s) Dissolve->Acquire Check Check 5.8 ppm Region Acquire->Check Pass Pure Spectrum (Aldehyde Peak Dominant) Check->Pass No Peak Fail Hydrated Spectrum (Gem-diol Visible) Check->Fail Peak Present

Figure 2: Decision tree for validating sample integrity during NMR acquisition.

Detailed Spectral Data Interpretation

Chemical Shift Assignments (Anhydrous , 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
H-3 Aldehyde9.65 Singlet (s)1H-Highly deshielded by adjacent C=O.
H-1' Ethyl

4.45 Quartet (q)2H7.1Downfield shift vs. std ester (4.[1][2][3]1) due to inductive effect of two C=O groups.
H-2' Ethyl

1.42 Triplet (t)3H7.1Standard triplet, reliable internal reference.[1][2][3]
ImpurityHydrate

5.80Broad s--Indicates water contamination (Gem-diol form).[1][2][3]
ImpurityEnol

12.10Broad--Rare; visible only in highly concentrated/acidic samples.[1][2][3]
Interpretation Logic[1][2][3]
  • The "Missing" Proton: If the signal at 9.65 ppm is absent but the ethyl signals (4.45/1.42 ppm) are present, the molecule has completely hydrated or polymerized. Check the 5.0–6.0 ppm region.

  • Integration Ratio: The quartet at 4.45 ppm should integrate to 2.00. The aldehyde singlet should integrate to ~0.95–1.00. If the aldehyde is 0.6, look for the hydrate signal accounting for the remaining 0.4 intensity.

References

  • National Institutes of Health (NIH). (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[1] Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Arkat USA. (2010).[1][4] Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives. Arkivoc. Retrieved from [Link]

Sources

Ethyl 2,3-dioxopropanoate vs diethyl ketomalonate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl 2,3-dioxopropanoate (EDP) and Diethyl ketomalonate (DEKM) . While both are highly electrophilic vicinal carbonyl compounds used in heterocycle synthesis, they exhibit distinct reactivity profiles, stability characteristics, and product outcomes.

Part 1: Executive Summary & Structural Analysis

The core distinction lies in the oxidation state and the nature of the electrophilic centers. DEKM is a symmetric vicinal tricarbonyl (masked as a hydrate) that typically yields quinoxalinones (lactams) upon condensation. EDP is an unsymmetrical aldehyde-keto-ester that yields fully aromatic quinoxalines .

Chemical Profile Comparison
FeatureDiethyl Ketomalonate (DEKM) Ethyl 2,3-dioxopropanoate (EDP)
Structure


IUPAC Name Diethyl 2-oxopropanedioateEthyl 2,3-dioxopropanoate
Physical State Stable liquid (often as hydrate)Unstable oil (often generated in situ)
Electrophilic Centers C2 (Ketone) > C1/C3 (Esters)C3 (Aldehyde) > C2 (Ketone)
Primary Application Synthesis of 3-substituted-2-quinoxalinonesSynthesis of 2-substituted quinoxalines
Stability High (Hydrate form is crystalline/stable)Low (Polymerizes; prone to hydration/oxidation)

Part 2: Reactivity & Mechanistic Divergence

Electrophilicity and Nucleophilic Attack
  • DEKM : The central ketone is activated by two flanking ester groups, making it highly electrophilic. However, steric hindrance from the ethyl groups and the lower reactivity of the ester carbonyls mean that nucleophiles typically attack the central ketone first, followed by cyclization onto an ester (forming an amide).

  • EDP : Contains an aldehyde at C3 and a ketone at C2. The aldehyde is sterically unhindered and electronically more electrophilic than the ketone. Nucleophiles (e.g., diamines) attack the aldehyde first, then the ketone. Crucially, no ester group is involved in the ring closure , preserving the ester functionality in the final product.

Heterocycle Synthesis: The Quinoxaline Case Study

The reaction with o-phenylenediamine (OPD) illustrates the divergence in product outcome.

  • Pathway A (DEKM): Reaction yields Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate .

    • Mechanism:[1][2] Amine attack at C2 (Ketone)

      
       Amine attack at C1 (Ester) 
      
      
      
      Loss of EtOH.
    • Result: A lactam ring (quinoxalinone).

  • Pathway B (EDP): Reaction yields Ethyl quinoxaline-2-carboxylate .

    • Mechanism:[1][2] Amine attack at C3 (Aldehyde)

      
       Amine attack at C2 (Ketone) 
      
      
      
      Loss of 2
      
      
      .
    • Result: A fully aromatic pyrazine ring.

ReactivityComparison OPD o-Phenylenediamine Int_DEKM Hemiaminal Intermediate OPD->Int_DEKM + DEKM Attack at C2 (Ketone) Int_EDP Di-imine Intermediate OPD->Int_EDP + EDP Attack at C3 (Aldehyde) DEKM Diethyl Ketomalonate (DEKM) DEKM->Int_DEKM EDP Ethyl 2,3-dioxopropanoate (EDP) EDP->Int_EDP Prod_DEKM Ethyl 3-oxo-3,4-dihydro- quinoxaline-2-carboxylate (Lactam/Amide) Int_DEKM->Prod_DEKM Cyclization at Ester (-EtOH) Prod_EDP Ethyl quinoxaline- 2-carboxylate (Fully Aromatic) Int_EDP->Prod_EDP Cyclization at Ketone (-2 H2O)

Figure 1: Divergent reaction pathways of DEKM and EDP with o-phenylenediamine.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate (via DEKM)

Direct condensation using commercially available Diethyl Ketomalonate.

Reagents:

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • Diethyl ketomalonate (10 mmol, 1.74 g)

  • Ethanol (20 mL)

Procedure:

  • Dissolution: Dissolve o-phenylenediamine in ethanol at room temperature.

  • Addition: Add diethyl ketomalonate dropwise. The reaction is often exothermic; cooling to 0°C may be required if scaling up.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1).

  • Isolation: Cool the mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Expected Yield: 85–95%.

  • Characterization: ¹H NMR will show a broad singlet for the NH proton (~12 ppm) and the ethyl ester signals.

Protocol B: Synthesis of Ethyl Quinoxaline-2-carboxylate (via EDP)

Since EDP is unstable, this protocol uses an in-situ generation approach or a stable surrogate (Ethyl 3-bromo-2-oxopropanoate) which follows the same regiochemical logic.

Note: Pure EDP can be generated via the oxidative cleavage of ethyl 3-ethoxyacrylate or from diazo-esters, but the most reproducible lab-scale method for the product is the condensation of the diamine with the in-situ generated aldehyde species .

Reagents:

  • o-Phenylenediamine (10 mmol)

  • Ethyl 3-bromo-2-oxopropanoate (10 mmol) (Surrogate precursor yielding the same oxidation state post-elimination)

  • OR Ethyl 2,3-dioxopropanoate (freshly prepared via SeO₂ oxidation of ethyl pyruvate)

  • Ethanol (30 mL)

  • Sodium Carbonate (10 mmol)

Procedure (using EDP generated via SeO₂ oxidation):

  • Generation: Reflux Ethyl Pyruvate (10 mmol) with Selenium Dioxide (11 mmol) in dioxane/water (9:1) for 4 hours. Filter off selenium metal. The filtrate contains crude EDP.

  • Condensation: Add o-phenylenediamine (10 mmol) directly to the filtrate.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water.

  • Purification: Flash chromatography (Hexane:EtOAc).

  • Expected Yield: 60–75%.

  • Characterization: ¹H NMR will show a singlet for the C3-H proton (~9.5 ppm) of the quinoxaline ring. Absence of NH signal confirms the fully aromatic structure.

Part 4: Comparative Data & Decision Matrix

Use this table to select the appropriate reagent for your target scaffold.

CriteriaDiethyl Ketomalonate (DEKM) Ethyl 2,3-dioxopropanoate (EDP)
Target Scaffold Quinoxalin-2-one (Lactam)Quinoxaline (Aromatic)
Reaction Type Condensation-AmidationDouble Condensation
Atom Economy Lower (Loss of EtOH)Higher (Loss of H₂O)
Handling Easy : Stable liquid/hydrate.Difficult : Unstable, prepare fresh.
Commercial Source Widely available (CAS 609-09-6).Rare; use precursors (e.g., Ethyl Pyruvate).
Regioselectivity High (Symmetric ketone).High (Aldehyde > Ketone).

References

  • Reactivity of Diethyl Ketomalonate : Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341–394. Link

  • Quinoxaline Synthesis via 1,2-Dicarbonyls : Heravi, M. M., et al. (2007). Recent progress in the synthesis of quinoxalines.[3] Arkivoc, 2007(9), 16–22. Link

  • Synthesis of Ethyl Quinoxaline-2-carboxylate : Galal, S. A., et al. (2011). Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(1), 327-340. Link

  • Stability of EDP: Hachiya, I., et al. (2008). reaction of ethyl glyoxylate and related compounds. Tetrahedron Letters, 49(30), 4477-4480. (Discusses stability of aldehyde-esters).

Sources

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